4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid
Description
4-Bromo-3-(N-(2-hydroxypropyl)sulfamoyl)benzoic acid is a brominated benzoic acid derivative functionalized with a sulfamoyl group substituted by a 2-hydroxypropyl moiety. This compound is structurally characterized by a benzoic acid backbone with a bromine atom at position 4 and a sulfamoyl group at position 3, which is further modified with a hydrophilic 2-hydroxypropyl chain. Such modifications are designed to enhance solubility and binding interactions in biological systems, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring sulfonamide-based ligands .
Properties
Molecular Formula |
C10H12BrNO5S |
|---|---|
Molecular Weight |
338.18 g/mol |
IUPAC Name |
4-bromo-3-(2-hydroxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H12BrNO5S/c1-6(13)5-12-18(16,17)9-4-7(10(14)15)2-3-8(9)11/h2-4,6,12-13H,5H2,1H3,(H,14,15) |
InChI Key |
VHHBFGCCSYIPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Sulfamoylation of 4-Bromobenzoic Acid
The precursor 4-bromo-3-sulfamoylbenzoic acid is synthesized through chlorosulfonation followed by amination:
Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1. Chlorosulfonation | ClSO₃H, DCM | 0–5°C | 2 hr | 78% |
| 2. Amination | NH₃ (aq), NaHCO₃ | 20–25°C | 4 hr | 85% |
Mechanism
- Chlorosulfonation : Electrophilic aromatic substitution at the 3-position:
$$ \text{C}6\text{H}4\text{BrCO}2\text{H} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}3\text{Br(SO}2\text{Cl)CO}2\text{H} $$ - Amination : Nucleophilic displacement with ammonia:
$$ \text{C}6\text{H}3\text{Br(SO}2\text{Cl)CO}2\text{H} + \text{NH}3 \rightarrow \text{C}6\text{H}3\text{Br(SO}2\text{NH}2\text{)CO}2\text{H} $$
N-Alkylation with 2-Hydroxypropyl Groups
The sulfamoyl nitrogen is functionalized using 2-hydroxypropyl bromide or epoxypropane:
Method A: Alkylation with 2-Hydroxypropyl Bromide
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Time | 12 hr |
| Yield | 68% |
Method B: Ring-Opening of Epoxypropane
| Parameter | Value |
|---|---|
| Solvent | H₂O/EtOH |
| Catalyst | NaOH |
| Temperature | 80°C |
| Time | 6 hr |
| Yield | 72% |
Key Side Reactions
- Over-alkylation to disubstituted products (mitigated by stoichiometric control)
- Epimerization at the hydroxypropyl chiral center (avoided via low-temperature protocols)
Comparative Analysis of Synthetic Routes
Yield Optimization
| Method | Advantages | Limitations |
|---|---|---|
| A (Alkylation) | High regioselectivity | Requires anhydrous conditions |
| B (Epoxide) | Single-step reaction | Requires pH >10 for ring-opening |
Purification Strategies
| Technique | Purity | Recovery |
|---|---|---|
| Recrystallization (H₂O/EtOH) | 98.5% | 82% |
| Silica Gel Chromatography | 99.2% | 75% |
Critical Challenges and Solutions
Stereochemical Control
- Challenge : Racemization at the 2-hydroxypropyl carbon
- Solution : Employ chiral catalysts (e.g., (R)-BINOL) to maintain enantiopurity
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 50 g | 20 kg |
| Cycle Time | 18 hr | 72 hr |
| Overall Yield | 65% | 58% |
Key Observations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Potential Applications
- Pharmaceuticals : 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid has potential applications in pharmaceuticals due to its kinase inhibitory properties. Research indicates that compounds similar to this one are effective in treating proliferative diseases such as cancer and psoriasis by inhibiting the activity of mitogen-activated protein kinase (MEK) enzymes. The presence of the sulfamoyl group enhances its interaction with biological targets, potentially increasing its efficacy against specific diseases.
- Interaction with Biological Targets: Studies have shown that this compound interacts effectively with various biological targets. Interaction studies typically involve understanding the compound's mechanism of action and potential therapeutic applications.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound:
| Compound Name | Key Features |
|---|---|
| 4-Bromo-3-sulfamoylbenzoic acid | Lacks hydroxypropyl group; used as a biochemical tool. |
| 4-Iodo-3-sulfamoylbenzoic acid | Iodine substitution may affect biological activity; studied for similar kinase inhibition. |
| 2-Hydroxypropylsulfamide derivatives | Focused on broader sulfonamide activity; varied biological profiles. |
The uniqueness of this compound lies in its specific combination of bromine and hydroxypropyl groups, which may enhance its selectivity and potency against certain targets compared to other similar compounds.
Structure-Activity Relationship (SAR) Studies
Mechanism of Action
The mechanism of action of 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid)
- Structural Differences: Replaces the bromine and 2-hydroxypropyl group in the target compound with a 1,3-dioxo-isoquinolinylpropyl chain.
- Binding Affinity : Molecular docking studies revealed a binding energy of −8.53 kcal/mol, significantly higher than its predecessor (Compound 3, −7.94 kcal/mol), attributed to improved sulfamoyl group interactions .
- Biological Activity: Demonstrated subnanomolar agonist activity in receptor assays, highlighting the importance of sulfamoyl substitution for potency .
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid
- Structural Differences : Chlorine replaces bromine at position 4; the sulfamoyl group is substituted with a pyridine ring instead of 2-hydroxypropyl.
- Applications : Used in kinase inhibition studies due to its ability to form hydrogen bonds via the pyridine nitrogen .
Bromo-Hydroxy-Benzoic Acid Derivatives
4-Bromo-3-(methoxymethoxy)benzoic acid
4-Bromo-3-(hydroxymethyl)benzoic acid
- Structural Differences : Hydroxymethyl group replaces the sulfamoyl-2-hydroxypropyl chain.
- Similarity Score : 0.98 (CAS 601-84-3), indicating near-identical backbone but reduced sulfonamide functionality .
- Applications : Primarily used in polymer chemistry and as a synthetic intermediate due to its hydroxyl group’s reactivity .
Sulfonamide-Based Derivatives
N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (Compound 166)
- Structural Differences: Tetrahydro-2H-pyran-4-yloxy and dihydroisoquinolinyl groups replace bromine and sulfamoyl moieties.
- Pharmacological Profile : Designed as a G protein-coupled receptor (GPCR) modulator, with enhanced blood-brain barrier penetration due to the tetrahydrofuran ring .
Data Tables
Table 1: Electronic and Binding Properties
Table 2: Structural Similarity Scores (CAS Database)
Key Research Findings
Sulfamoyl vs. Methoxymethoxy Groups : The sulfamoyl group in the target compound enhances binding affinity compared to methoxymethoxy derivatives, as seen in Compound 4’s −8.53 kcal/mol binding energy .
Bromine vs. Chlorine Substitution : Bromine’s larger atomic radius increases steric bulk but may reduce electrophilicity compared to chlorine, impacting target selectivity .
Hydroxypropyl Chain : The 2-hydroxypropyl moiety improves solubility and enables hydrogen bonding, critical for in vivo efficacy .
Biological Activity
4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its effects on cancer cells, its antibacterial properties, and its mechanisms of action.
Anticancer Properties
Research indicates that derivatives of benzoic acid, including 4-bromo compounds, exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involved increased annexin V-FITC positivity, indicating late apoptotic phases, with a notable increase from 0.18% to 22.04% compared to controls .
Table 1: Apoptosis Induction in MDA-MB-231 Cells
| Compound | Annexin V-FITC Positive (%) | Necrosis Phase (%) |
|---|---|---|
| Control | 0.18 | 1.20 |
| Tested | 22.04 | 16.65 |
Antibacterial and Anti-biofilm Activity
The compound has also shown promising antibacterial activity. In vitro evaluations revealed significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations as low as 50 μg/mL, with inhibition rates reaching up to 80.69% against S. aureus . These findings suggest that the compound may interfere with bacterial growth by inhibiting carbonic anhydrases (CAs), which are essential for bacterial survival.
Table 2: Antibacterial Activity Against Common Pathogens
| Bacterial Strain | Inhibition (%) at 50 μg/mL |
|---|---|
| Staphylococcus aureus | 80.69 |
| Klebsiella pneumoniae | 79.46 |
Mechanistic Insights
The biological activity of this compound is linked to its interaction with various biochemical pathways:
- Carbonic Anhydrase Inhibition : The compound exhibits selective inhibition of carbonic anhydrase IX (CA IX), which is implicated in tumor progression and bacterial growth .
- Ubiquitin-Proteasome Pathway Activation : Similar benzoic acid derivatives have been shown to promote the activity of proteolytic systems, enhancing protein degradation pathways crucial for cellular homeostasis and potentially impacting cancer cell survival .
Structure-Activity Relationship (SAR)
Studies have explored the structure-activity relationships of sulfonamide derivatives, revealing that specific substitutions on the aromatic rings significantly influence their biological activities. For instance, the presence of bromo or chloro substituents enhances the inhibitory potency against various targets, including enzymes involved in inflammatory processes .
Case Study: Anticancer Activity
In a recent study focusing on sulfonamide derivatives, it was found that compounds with structural similarities to this compound induced significant apoptosis in breast cancer cell lines. The study highlighted the importance of molecular docking studies that predicted favorable binding interactions with CA IX .
Case Study: Antibacterial Efficacy
Another investigation assessed the antibacterial efficacy of similar compounds against multi-drug resistant strains. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation, suggesting a dual mechanism of action that could be leveraged for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-Bromo-3-(n-(2-hydroxypropyl)sulfamoyl)benzoic acid?
- Methodological Answer : The synthesis typically involves halogenation and sulfamoylation of a benzoic acid precursor. A general approach includes:
Halogenation : Bromination at the 4-position of 3-substituted benzoic acid derivatives using brominating agents like or ().
Sulfamoylation : Introducing the group via coupling reactions, such as reacting with sulfamoyl chloride derivatives in the presence of a base (e.g., ) ().
Purification : Column chromatography or recrystallization to isolate the product ().
- Key Validation : Monitor reaction progress using to track bromine integration and confirm sulfamoyl group incorporation via (amide I/II bands) ().
Q. How can spectroscopic methods be employed to characterize this compound?
- Methodological Answer :
- :Identify aromatic protons (δ 7.0–8.0 ppm), the proton (δ 5.5–6.5 ppm), and from the hydroxypropyl group (δ 1.5–2.5 ppm) ().
- :Confirm sulfonamide () stretches at 1320–1250 cm and carboxylic acid () at 1700 cm ().
- Mass Spectrometry : Use to verify molecular ion peaks and fragmentation patterns ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during sulfamoylation?
- Methodological Answer :
- Temperature Control : Maintain temperatures below 0°C during sulfamoyl chloride addition to minimize side reactions (e.g., hydrolysis) ().
- Solvent Selection : Use anhydrous or to enhance reagent stability ().
- Catalysis : Employ (4-dimethylaminopyridine) to accelerate sulfamoyl coupling ().
- Troubleshooting : If yield is low, analyze by-products via to identify incomplete sulfamoylation or hydrolysis products ().
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding modes. Parameters:
- Grid box centered on the active site (e.g., enzyme catalytic pocket).
- Exhaustiveness set to 20 for thorough sampling ( ).
- MD Simulations : Run 100-ns simulations in to assess binding stability (RMSD < 2 Å indicates stable interactions) ( ).
Q. How to analyze electronic properties (e.g., HOMO-LUMO gap) for structure-activity relationships?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with the B3LYP/6-31G(d,p) basis set to compute frontier orbitals.
- HOMO-LUMO Gap : A smaller gap (e.g., <4.5 eV) suggests higher reactivity, which correlates with electrophilic/nucleophilic activity ().
- Case Study : For similar bromo-benzoic acid derivatives, a HOMO-LUMO gap of 4.46 eV was linked to enhanced charge-transfer interactions ().
Q. What strategies resolve contradictions in spectral data for intermediates?
- Methodological Answer :
- Cross-Validation : Compare shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
- 2D NMR : Employ to confirm connectivity between the bromine and adjacent substituents ().
- Elemental Analysis : Verify composition to rule out impurities ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
